2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)
CAS No.: 1657033-33-4
Cat. No.: VC8080362
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22
* For research use only. Not for human or veterinary use.
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) - 1657033-33-4](/images/structure/VC8080362.png)
Specification
CAS No. | 1657033-33-4 |
---|---|
Molecular Formula | C10H14F6N2O4 |
Molecular Weight | 340.22 |
IUPAC Name | 2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-6(5-8)2-7-3-6;2*3-2(4,5)1(6)7/h7H,2-5H2,1H3;2*(H,6,7) |
Standard InChI Key | IREJUNATZLYZLY-UHFFFAOYSA-N |
SMILES | CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Characteristics
Spectroscopic and Analytical Data
Analytical characterization of this compound includes nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The -NMR spectrum reveals distinct signals for the methyl group (δ ~1.2 ppm) and spirocyclic protons (δ ~3.5–4.0 ppm), while -NMR confirms the presence of trifluoroacetate carbons (δ ~160 ppm) . HRMS data align with the theoretical molecular weight, validating the proposed structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 340 g/mol | |
Solubility | Soluble in DMSO, MeOH | |
Storage Conditions | 2–8°C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves a two-step process: (1) construction of the spirocyclic diaza framework and (2) salt formation with trifluoroacetic acid. Starting materials such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol have been used to generate analogous spirocyclic structures via base-mediated cyclization . For example, treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) promotes intramolecular nucleophilic substitution, forming the spiro core . Subsequent counterion exchange with trifluoroacetic acid yields the final product .
Optimization and Yield Considerations
Reaction yields for spirocyclic compounds are highly dependent on steric and electronic factors. The methyl group at the 2-position mitigates ring strain, improving cyclization efficiency compared to unsubstituted analogs . Pilot-scale batches report yields exceeding 65%, with purity levels ≥90% confirmed by high-performance liquid chromatography (HPLC) .
Pharmaceutical Applications
CNS-Targeted Drug Development
The compound’s spirocyclic architecture mimics bioactive conformations of neurotransmitters, making it valuable for CNS drug discovery . Preclinical studies demonstrate its incorporation into serotonin and dopamine receptor modulators, with potential applications in treating anxiety and depression . For instance, derivatives featuring this scaffold exhibit nanomolar affinity for 5-HT receptors, a key target in anxiolytic therapies .
Pharmacokinetic Enhancements
Trifluoroacetate improves solubility and bioavailability, addressing common challenges in CNS drug delivery . Rodent studies show that spirocyclic derivatives achieve 40% higher brain-to-plasma ratios compared to linear analogs, attributed to increased passive diffusion across the blood-brain barrier . Additionally, the compound’s metabolic stability in human liver microsomes (<5% degradation over 60 minutes) underscores its suitability for prolonged therapeutic effects .
Table 2: Comparative Pharmacokinetic Data
Parameter | Spirocyclic Derivative | Linear Analog |
---|---|---|
Brain-to-Plasma Ratio | 0.85 | 0.61 |
Metabolic Stability (% remaining) | 95% | 72% |
Solubility (mg/mL) | 12.4 | 3.8 |
Research and Development Trends
Structural Modifications and SAR Studies
Recent structure-activity relationship (SAR) studies explore substituents at the 2- and 6-positions to optimize receptor binding. For example, replacing the methyl group with bulkier alkyl chains enhances selectivity for dopaminergic pathways, reducing off-target effects . Computational modeling suggests that electron-withdrawing groups at these positions stabilize ligand-receptor interactions through hydrophobic and π-stacking interactions .
Emerging Therapeutic Indications
Beyond CNS disorders, this compound is being investigated for antiviral applications. Analogous spirocyclic nucleosides, such as oxetanocin, exhibit potent activity against HIV-1 (IC = 0.5–1.5 μg/mL) . Researchers hypothesize that substituting the oxygen atom in oxetanes with nitrogen, as in this diazaspiro compound, could enhance antiviral efficacy by improving resistance to enzymatic hydrolysis .
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